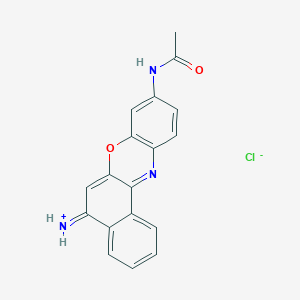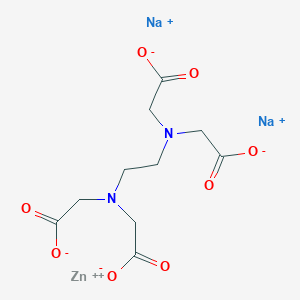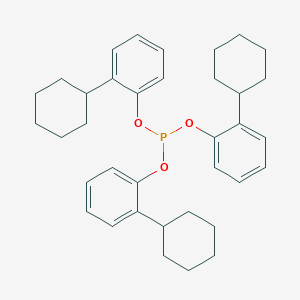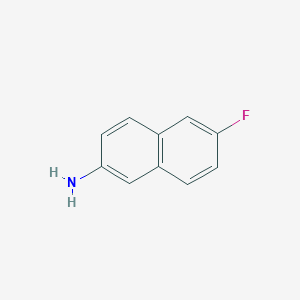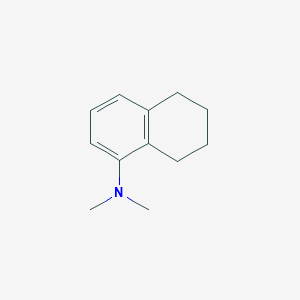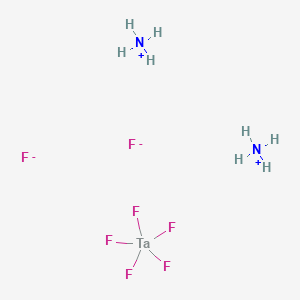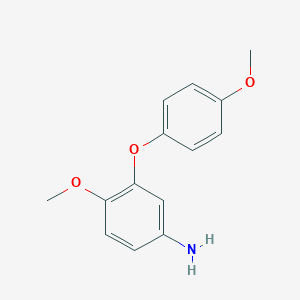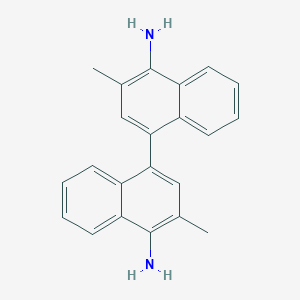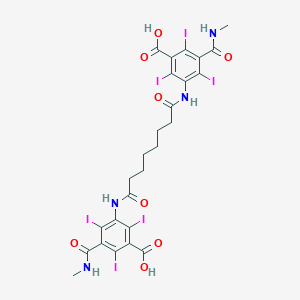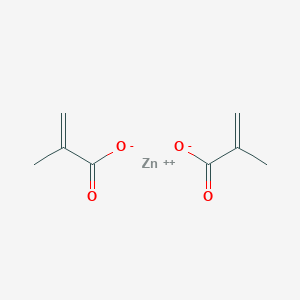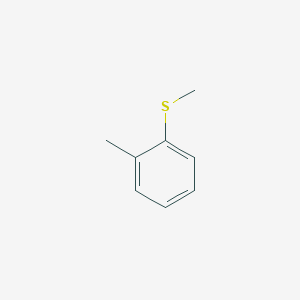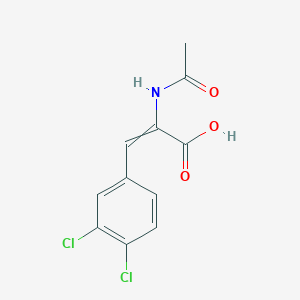![molecular formula C11H10N2O4 B076894 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one CAS No. 14532-33-3](/img/structure/B76894.png)
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one, also known as HAMI 3379, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. The compound belongs to the family of isoxazoles, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. The compound has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to cause cellular damage. In addition, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Efectos Bioquímicos Y Fisiológicos
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been shown to have various biochemical and physiological effects in vitro and in vivo. The compound has been found to reduce the levels of inflammatory cytokines and increase the activity of antioxidant enzymes in cells. In addition, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has several advantages for lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379. One potential area of research is the development of novel derivatives of the compound with improved pharmacological properties. In addition, further studies are needed to fully elucidate the mechanism of action of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 and its potential therapeutic applications in various diseases. Finally, the safety and efficacy of the compound need to be evaluated in clinical trials before it can be considered for use in humans.
In conclusion, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 is a synthetic compound that has shown promise as a potential therapeutic agent for various diseases. The compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 and its derivatives for the treatment of human diseases.
Métodos De Síntesis
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 can be synthesized through a multistep process involving the reaction of 5-hydroxy-3-methylisoxazole-4-carboxaldehyde with allylamine, followed by cyclization with acetic anhydride and deprotection with hydrochloric acid. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells. In addition, 4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one 3379 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
14532-33-3 |
|---|---|
Nombre del producto |
4-[3-(5-Hydroxy-3-methylisoxazol-4-YL)allylidene]-3-methyl-(4H)isoxazol-5-one |
Fórmula molecular |
C11H10N2O4 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
3-methyl-4-[3-(3-methyl-5-oxo-2H-1,2-oxazol-4-yl)prop-2-enylidene]-1,2-oxazol-5-one |
InChI |
InChI=1S/C11H10N2O4/c1-6-8(10(14)16-12-6)4-3-5-9-7(2)13-17-11(9)15/h3-5,12H,1-2H3 |
Clave InChI |
VZFSNNVUKMJFNK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)ON1)C=CC=C2C(=NOC2=O)C |
SMILES canónico |
CC1=C(C(=O)ON1)C=CC=C2C(=NOC2=O)C |
Otros números CAS |
14532-33-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



